![molecular formula C17H22N2O2 B2945695 2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide CAS No. 1020252-25-8](/img/structure/B2945695.png)

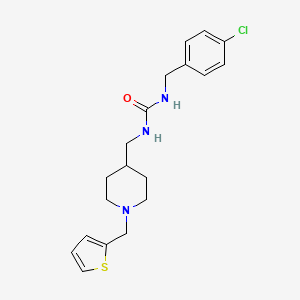

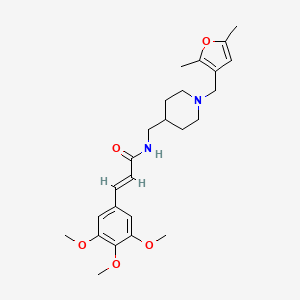

2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

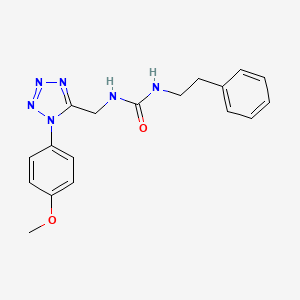

Pharmacological Actions of Cyclohexyl- and Phenyl-Alkylamines

Research comparing the pharmacological actions of cyclohexyl derivatives to their phenyl analogues reveals that cyclohexyl derivatives exhibit less central nervous system stimulant activity than their phenyl counterparts. These studies also show the potential of cyclohexyl derivatives as volatile vasoconstrictor agents due to their peripheral vasoconstrictor activity and lack of histological damage upon inhalation or injection in animal models (McLean, Fellows, & Macko, 1950).

Isoxazole Derivatives as Muscle Relaxants

The synthesis and evaluation of N-substituted isoxazole derivatives, including 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, have shown selective muscle relaxant and anticonvulsant activities. This study highlights the structural relationship between these compounds and their pharmacological effects, emphasizing the importance of the 3-amino and isoxazolyl 5-amino group's substituents on their activity (Tatee et al., 1986).

Selective Androgen Receptor Modulator (SARM) Pharmacokinetics

The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats, which is a propanamide derivative, have been studied, demonstrating low clearance, moderate volume of distribution, and extensive metabolism. Such studies are crucial for understanding the pharmacokinetic characteristics and metabolic profiles that contribute to the efficacy and safety of these compounds in preclinical development (Wu et al., 2006).

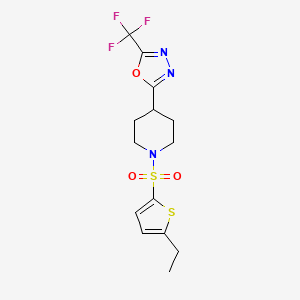

Antimicrobial Activity of Sulfonamide Derivatives

A study on the synthesis and antimicrobial activity of novel sulfonamide derivatives, including those with cyclohexylidene methylamino moieties, indicates significant antimicrobial potential against a range of Gram-positive and Gram-negative bacteria and fungi. This research underscores the importance of structural modification in enhancing antimicrobial efficacy (Ghorab et al., 2017).

Mecanismo De Acción

Target of Action

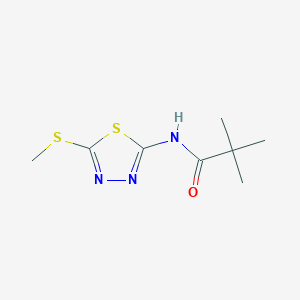

The compound “2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide” is a versatile material with potential applications in scientific research. It is suggested that this compound may bind with high affinity to multiple receptors , which could be helpful in developing new therapeutic agents.

Mode of Action

The compound’s unique structure offers a wide range of possibilities for studying various biological processes.

Biochemical Pathways

The compound may affect various biochemical pathways. Indole derivatives, which share a similar structure with the compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The compound’s action at the molecular and cellular levels could lead to various effects. For instance, it has been suggested that the compound could have anti-inflammatory, analgesic, and anticancer properties. These effects could result from the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For example, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment.

Propiedades

IUPAC Name |

2-methyl-N-[2-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-16-7-5-4-6-15(16)18-13-8-12(3)9-14(20)10-13/h4-7,10-12,18H,8-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMJDQRTCQBHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=CC=C2NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)

![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)

![Methyl 3-({[3-(methylthio)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2945632.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)